Dibenzylideneacetone

Nonlinear Optics Two-Photon Absorption Organic NLO Materials

Select Dibenzylideneacetone (dba, CAS 538-58-9) as your foundational ligand precursor to ensure optimal Pd₂(dba)₃ catalyst performance. Crucially, the trans,trans isomer (mp 110–111°C) is the shelf-stable, crystalline form required for reproducible catalysis — avoid lower-melting isomers that compromise activity. For demanding aerobic C–H activation and cross-coupling (Suzuki, Buchwald-Hartwig), only Pd₂(dba)₃ derived from high-purity DBA delivers the in-situ peroxo intermediates that Pd(OAc)₂ and simpler chalcones cannot. Procurement from verified sources with demonstrated batch consistency is essential; vendor variability can cause yields ranging from 10% to >95%. Bulk quantities readily available with global ambient shipping.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
Cat. No. B7820648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzylideneacetone
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H
InChIKeyWMKGGPCROCCUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzylideneacetone (DBA) Procurement Guide: Core Identity and Industrial Relevance


Dibenzylideneacetone (dba), a symmetrical α,β-unsaturated ketone with the formula C₁₇H₁₄O, is a bright yellow crystalline solid [1]. It is predominantly synthesized via the base-catalyzed Claisen–Schmidt condensation of benzaldehyde and acetone, existing in three isomeric forms: trans,trans (mp 110–111°C), cis,trans (mp 60°C), and cis,cis (bp 130°C) [2]. Its extended π-conjugated system underpins its dual industrial utility: as a labile ligand forming the cornerstone of the Pd₂(dba)₃ catalyst system for cross-coupling reactions [3], and as a molecular scaffold for UV filters and nonlinear optical (NLO) materials [4][5].

Why Dibenzylideneacetone (DBA) Cannot Be Substituted with Generic Chalcones or Alternative Pd(0) Sources


Substituting dibenzylideneacetone with simpler chalcones (e.g., benzylideneacetone) or alternative Pd(0) precursors (e.g., Pd(OAc)₂) carries quantifiable performance penalties in both materials science and catalysis. In nonlinear optics, the extended π-conjugation of DBA yields a two-photon absorption cross-section (σ₂PA) more than double that of a structurally analogous chalcone [1]. In catalysis, commercial Pd₂(dba)₃ batches from different vendors exhibit extreme variability in catalytic activity (yields from 10% to quantitative), while alternative Pd(II) sources like Pd(OAc)₂ are completely ineffective in demanding aerobic C–H functionalization reactions [2][3]. Furthermore, the specific isomeric form of DBA dictates its physical and spectroscopic properties; the trans,trans isomer (mp 110–111°C) is the crystalline, shelf-stable, and catalytically relevant form, whereas the cis,trans (mp 60°C) and cis,cis (liquid) forms possess markedly different properties . These data demonstrate that generic substitution based on functional group similarity alone fails to ensure reproducible performance.

Quantitative Comparative Evidence for Dibenzylideneacetone (DBA) Selection


Superior Two-Photon Absorption of DBA over Simple Chalcones for NLO Applications

Dibenzylideneacetone derivatives exhibit a significantly higher two-photon absorption cross-section (σ₂PA) compared to structurally simpler chalcones. A direct head-to-head study compared chalcone BCH-1 with DBA derivative BCH-2, demonstrating that the extended π-conjugation in DBA results in more than double the NLO response [1].

Nonlinear Optics Two-Photon Absorption Organic NLO Materials

Pd₂(dba)₃ as an Essential Precursor for Challenging Aerobic C–H Activation

In demanding Pd-catalyzed aerobic C–H imidoylation reactions, the zero-valent Pd₂(dba)₃ is uniquely effective. A direct comparison study established that Pd₂(dba)₃ is superior as a precatalyst, whereas the commonly used Pd(II) source, Pd(OAc)₂, and other Pd(II) sources were found to be ineffective for this transformation [1]. The study attributes this to the selective in situ generation of a crucial Pdᴵᴵ–peroxo intermediate.

Catalysis C-H Activation Palladium Precatalyst Aerobic Oxidation

Critical Importance of Pd₂(dba)₃ Source Quality for Reproducible Catalytic Performance

The catalytic performance of Pd₂(dba)₃ is not uniform; it is highly dependent on the source and batch. A comparative study of 17 different commercial and lab-prepared batches of Pdₓ(dba)ᵧ revealed dramatic variability, with yields ranging from a mere 10% to nearly quantitative in a Buchwald–Hartwig amination test reaction [1]. The study identified a slowly crystallized Pd₂(dba)₃·toluene adduct as the consistently superior form.

Catalysis Palladium Buchwald-Hartwig Amination Quality Control

Distinct Isomer-Specific Physical Properties of DBA Dictate Handling and Application

Dibenzylideneacetone exists as three distinct geometric isomers with vastly different physical properties, a key consideration for procurement and handling. The commercially relevant trans,trans isomer is a crystalline solid (mp 110–111°C), whereas the cis,trans isomer is a solid with a significantly lower melting point (mp 60°C) and the cis,cis isomer is an oily liquid (bp 130°C) . These differences arise from variations in molecular planarity and crystal packing.

Solid-State Chemistry Isomerism Physical Properties

Enhanced Photostability of DBA Derivatives as Broad-Spectrum UV Filters

A recent DFT study on symmetric dibenzylideneacetone analogues investigated their potential as UV filters. While unsubstituted and alkyl-substituted DBA analogues (1 and 3) were found to be photolabile, the introduction of a para-dimethylamino (-N(CH₃)₂) substituent (compound 2) significantly improved photostability under simulated solar UV radiation [1]. This structure-property relationship guides the design of stable, effective UV filters based on the DBA core.

UV Filters Sunscreens Photostability Molecular Modeling

Optimal Application Scenarios for Dibenzylideneacetone (DBA) Based on Validated Evidence


As an Essential Pd(0) Precursor for Aerobic C–H Functionalization

Researchers developing novel Pd-catalyzed aerobic C–H activation/functionalization methods should select Pd₂(dba)₃ as the precatalyst of choice. Evidence shows that it uniquely enables these challenging transformations by facilitating the in situ generation of a key Pdᴵᴵ–peroxo intermediate, whereas common Pd(II) sources like Pd(OAc)₂ are completely ineffective [1]. This is critical for achieving site-selective modifications in complex heterocycle-containing molecules, a common requirement in medicinal chemistry.

Scaffold for High-Performance Nonlinear Optical (NLO) Materials

The DBA core should be the primary structural template when designing organic materials for two-photon absorption (2PA) applications. Direct comparative data confirms that DBA derivatives exhibit a σ₂PA of 64 GM, which is a 129% increase over the 28 GM measured for a structurally analogous simple chalcone [2]. This superior performance makes DBA-based materials more effective for optical limiting, 3D microfabrication, and two-photon fluorescence imaging.

Quality-Controlled Use in Reproducible Cross-Coupling Catalysis

For industrial and academic laboratories running palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), the source and quality of Pd₂(dba)₃ are paramount. A comparative study of 17 batches showed yields ranging from 10% to >95% in a test reaction, with a slowly crystallized Pd₂(dba)₃·toluene adduct providing the best and most consistent results [3]. Procurement should therefore be limited to vendors with proven batch consistency, or the material should be purified in-house using the published protocol to ensure high and reproducible catalytic activity.

Development of Tunable and Photostable UV-Filter Precursors

R&D efforts aimed at creating new chemical UV filters should utilize the DBA framework as a tunable scaffold. While the parent DBA molecule may exhibit photolability, computational and experimental evidence demonstrates that specific substitution patterns, such as the introduction of a para-dimethylamino group, dramatically enhance photostability under simulated solar radiation [4]. This allows for the rational design of broad-spectrum UVA/UVB filters with improved safety and longevity profiles for sunscreen and materials protection applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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